molecular formula C15H23N3O2 B248227 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide

Cat. No. B248227
M. Wt: 277.36 g/mol
InChI Key: PLROYJKXWMZDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide, also known as D3, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, medicinal chemistry, and neuroscience. D3 is a potent and selective dopamine D3 receptor antagonist that has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide acts as a competitive antagonist at the dopamine 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activation of this receptor, 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide reduces the release of dopamine and inhibits the downstream signaling pathways that are involved in the regulation of mood, reward, and motivation.
Biochemical and Physiological Effects:
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the intake of drugs of abuse, such as cocaine and nicotine, and to decrease the motivation to seek these drugs. 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide has also been shown to reduce the intake of high-fat diets and to improve glucose metabolism in animal models of obesity and metabolic disorders. Additionally, 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide has been found to have anxiolytic and antidepressant-like effects in preclinical models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide in lab experiments is its high selectivity and potency for the dopamine 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide receptor. This allows for a more precise targeting of this receptor and reduces the potential for off-target effects. However, one of the limitations of using 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide. One potential direction is the development of more potent and selective 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide antagonists that can be used as therapeutic agents for various neurological and metabolic disorders. Another direction is the investigation of the potential role of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide in the regulation of circadian rhythms and sleep-wake cycles. Additionally, the effects of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide on other neurotransmitter systems, such as the serotonin and glutamate systems, should be further explored to gain a better understanding of its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide involves the reaction of N-phenylpropanamide with 2-hydroxyethylpiperazine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to have a high affinity for the dopamine 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide receptor, which is a potential target for the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and drug addiction. 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide has also been shown to have a potential role in the treatment of obesity and metabolic disorders.

properties

Product Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide

InChI

InChI=1S/C15H23N3O2/c19-13-12-18-10-8-17(9-11-18)7-6-15(20)16-14-4-2-1-3-5-14/h1-5,19H,6-13H2,(H,16,20)

InChI Key

PLROYJKXWMZDES-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2)CCO

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2)CCO

Origin of Product

United States

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